Sodium D-glutamate, commonly known as monosodium glutamate, is the sodium salt of glutamic acid, a non-essential amino acid. The chemical formula for monosodium glutamate is , and its IUPAC name is sodium 2-aminopentanedioate . This compound is widely recognized for its flavor-enhancing properties, particularly in Asian cuisine, where it intensifies the umami taste of foods .
Monosodium glutamate was first isolated by Japanese chemist Kikunae Ikeda in 1908 from kombu, a type of edible seaweed. It occurs naturally in various foods, including tomatoes, cheeses, and certain meats . Today, the majority of monosodium glutamate is produced through fermentation processes involving carbohydrates derived from sugar beets, sugar cane, or molasses .
Monosodium glutamate can be synthesized through three primary methods:
The fermentation process typically involves culturing bacteria in a nutrient-rich medium under controlled conditions. After fermentation, the broth undergoes filtration, concentration, and crystallization to isolate monosodium glutamate .
Monosodium glutamate exists primarily in its zwitterionic form in solid state, which features both positive and negative charges within the same molecule. The structure can be represented as follows:
Monosodium glutamate is stable under typical cooking conditions but decomposes at high temperatures (above 232 °C), releasing nitrogen oxides and other potentially toxic fumes . In aqueous solutions, it dissociates into sodium cations () and glutamate anions (), contributing to its flavor-enhancing properties.
Monosodium glutamate is predominantly used as a flavor enhancer in various food products such as soups, sauces, snacks, and processed foods. It plays a crucial role in enhancing the umami flavor profile of dishes, making it a staple ingredient in culinary practices worldwide . Additionally, it has applications in scientific research related to neurobiology due to its role as a neurotransmitter precursor in the brain .
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